2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol
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Overview
Description
“2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol” is a complex organic compound. It seems to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as thioxopyrimidines are synthesized using [3+3], [4+2], [5+1] cyclization processes or domino reactions . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might also be relevant .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds and could potentially be relevant to this compound . Protodeboronation of pinacol boronic esters has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques for high-throughput screening of these properties include laboratory experiments, quantum-chemical calculations, and astronomical observations .
Scientific Research Applications
Cyclodextrins and Supramolecular Chemistry
Cyclodextrins, owing to their unique cage-like supramolecular structure, have been widely recognized for their ability to form inclusion complexes with various molecules, significantly modifying the properties of the materials they complex with. This capability is instrumental in a range of industrial applications, including pharmaceuticals, food and flavors, cosmetics, and environmental protection. The relatively low cytotoxic effects of cyclodextrins further accentuate their importance across these applications, presenting a potential avenue for the use of compounds such as 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol in forming inclusion complexes that could lead to new drug delivery systems, enhanced flavor profiles in food products, or more efficient environmental remediation technologies (E. D. Valle, 2004).
Ethylene Perception and Plant Physiology
The research surrounding 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, highlights the significance of compounds that can modulate ethylene's effects on fruits and vegetables, impacting ripening, senescence, and postharvest quality. Given the structural relevance, compounds like this compound could potentially offer new pathways to regulate plant growth and development, providing insights into the role of ethylene in plant physiology and offering commercial technologies to improve agricultural productivity and food preservation (C. Watkins, 2006).
Hybrid Catalysts in Medicinal Chemistry
The development of hybrid catalysts for synthesizing pharmacologically relevant scaffolds is a critical area of research in medicinal chemistry. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrates the applicability of such catalysts in generating compounds with significant bioavailability. This suggests that derivatives of this compound could be synthesized using similar catalytic strategies to develop new lead molecules for pharmaceutical applications (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-4-8(12)11-9(10-6)13-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGHEYUJBOETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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